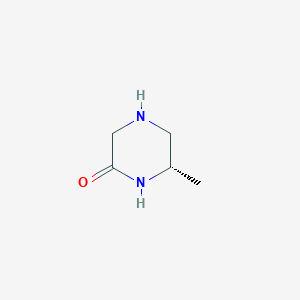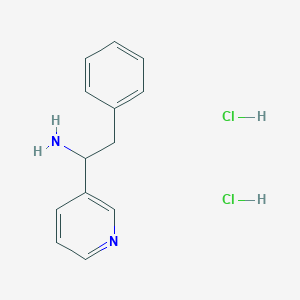
2-Piperidinon, 6-Methyl-, (6S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidinone, 6-methyl-, (6S)- is an organic compound that belongs to the class of piperidinones. Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom. This compound is particularly interesting due to its stereochemistry, with the (6S) configuration indicating the spatial arrangement of its atoms. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
2-Piperidinone, 6-methyl-, (6S)- has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
2-Piperidinone, 6-methyl-, (6S)-, also known as 6-methyl-2-piperidinone, is a derivative of 2-piperidinone . Piperidinones are six-membered N-containing heterocycles that are widespread in natural products and drug molecules . They serve as key precursors for piperidines , which are important synthetic fragments for designing drugs . .
Mode of Action
It’s known that piperidinones are key precursors or intermediates for the synthesis of multi-substituted piperidines and medicinally relevant compounds . These compounds can interact with various biological targets, leading to diverse pharmacological effects .
Biochemical Pathways
Piperidinones and their derivatives are known to be involved in a wide range of biological activities .
Result of Action
Piperidinones and their derivatives are known to exhibit various biological activities , suggesting that they may have diverse molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
2-Piperidinone, 6-methyl-, (6S)- plays a crucial role in biochemical reactions, particularly in the synthesis of polyamides such as nylon 5. It interacts with various enzymes and proteins, including rhodium and ruthenium complexes, which catalyze its formation from 5-amino-1-pentanol . These interactions are essential for the dehydrogenation process that converts 5-amino-1-pentanol into 2-Piperidinone, 6-methyl-, (6S)-.
Cellular Effects
2-Piperidinone, 6-methyl-, (6S)- influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to changes in cellular function, impacting processes such as cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of 2-Piperidinone, 6-methyl-, (6S)- involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to bind to specific enzymes and proteins allows it to modulate biochemical pathways, leading to changes in gene expression and cellular activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Piperidinone, 6-methyl-, (6S)- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of 2-Piperidinone, 6-methyl-, (6S)- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-Piperidinone, 6-methyl-, (6S)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biochemical compounds. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Piperidinone, 6-methyl-, (6S)- is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms ensure that the compound reaches its target sites to exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-Piperidinone, 6-methyl-, (6S)- is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound interacts with the appropriate biomolecules to modulate cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone, 6-methyl-, (6S)- can be achieved through several methods. One common approach involves the organophotocatalysed [1 + 2 + 3] strategy, which allows for the one-step synthesis of substituted 2-piperidinones from inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method is advantageous due to its mild reaction conditions and high chemoselectivity.
Another method involves the hydrogenation of unsaturated δ-lactams or the oxidation of piperidines . These classical methods often require multi-step procedures and strong reductive or oxidative conditions, which can limit their applicability.
Industrial Production Methods
Industrial production of 2-Piperidinone, 6-methyl-, (6S)- typically involves the use of advanced synthetic intermediates and catalysts to streamline the process. For example, the dual catalyzed carbonylation of pyrrolidines by ring expansion using cobalt and ruthenium complexes has been developed to produce 6-substituted-2-piperidinones . This method is efficient and allows for the production of the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-Piperidinone, 6-methyl-, (6S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other piperidine derivatives.
Substitution: The nitrogen atom in the piperidinone ring can participate in substitution reactions, leading to the formation of various substituted piperidinones.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts (e.g., palladium, platinum), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different lactam derivatives, while reduction can produce various piperidine derivatives .
Vergleich Mit ähnlichen Verbindungen
2-Piperidinone, 6-methyl-, (6S)- can be compared with other similar compounds, such as:
2-Piperidinone: The parent compound without the methyl substitution.
4-Piperidinone: A similar compound with the nitrogen atom in a different position.
6-Phenyl-2-piperidinone: A derivative with a phenyl group substitution.
The uniqueness of 2-Piperidinone, 6-methyl-, (6S)- lies in its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and interactions with other molecules .
Eigenschaften
IUPAC Name |
(6S)-6-methylpiperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-3-2-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMMAKUHNMSONL-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,2-Dihydro-4-methoxythieno[3,2-d]pyrimidine](/img/new.no-structure.jpg)



